N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine
Description
N-[(1-Isopropyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine is a bis-pyrazole derivative featuring two distinct pyrazole rings: one substituted with an isopropyl group at the N1 position and a methylene-linked amine group, and the other with methyl groups at the N1 and C5 positions. Its synthesis typically involves reductive amination or condensation reactions, as observed in analogous pyrazole-based compounds .
Properties
Molecular Formula |
C12H20ClN5 |
|---|---|
Molecular Weight |
269.77 g/mol |
IUPAC Name |
1,5-dimethyl-N-[(1-propan-2-ylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-9(2)17-8-11(6-15-17)5-13-12-7-14-16(4)10(12)3;/h6-9,13H,5H2,1-4H3;1H |
InChI Key |
LMGZORQYEZOZPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)NCC2=CN(N=C2)C(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine typically involves the condensation of 1,3-diketones with hydrazine derivatives. . The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating under reflux.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl or methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.
Scientific Research Applications
N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation and pain . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are best understood by comparing it to derivatives with analogous pyrazole cores and substituent variations. Key comparisons include:
N-[(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride (1:1)
- Structural Differences : This compound replaces the isopropyl group with an ethyl group at N1 and introduces a fluorine atom at C5 and a methyl group at C3 on the first pyrazole ring.
- Fluorination at C5 may improve metabolic stability and lipophilicity, a critical factor in drug design .
N-((1-Isopropyl-1H-pyrazol-4-yl)methyl)-1-(2-(6-methoxy-1,5-naphthyridin-4-yl)ethyl)piperidin-4-amine (Compound 9)
- Structural Differences : The second pyrazole ring is replaced with a piperidin-4-amine group linked to a naphthyridine moiety.
- Functional Implications :
(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine hydrochloride
- Structural Differences : Lacks the isopropyl-substituted pyrazole ring entirely, simplifying the structure to a single pyrazole core.
- Functional Implications :
Comparative Data Table
Research Findings and Implications
- Steric Effects : The isopropyl group in the target compound provides superior steric shielding compared to ethyl or methyl analogs, enhancing stability in catalytic applications (e.g., MOFs) .
- Hydrogen Bonding : The amine linker facilitates hydrogen bonding, critical for crystal packing and supramolecular assembly, as observed in graph-set analyses of pyrazole derivatives .
- naphthyridine for target binding) .
Tools and Methodologies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
